molecular formula C15H18N2O2 B15305900 tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B15305900
M. Wt: 258.32 g/mol
InChI Key: WEBQYEYSWNMNDG-UHFFFAOYSA-N
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Description

  • The cyclopropyl group is introduced via cyclopropanation reactions, typically using reagents like diazomethane or cyclopropylcarbinol .
  • Esterification:

    • The final step involves esterification to introduce the tert-butyl ester group. This is usually achieved using tert-butyl alcohol and an acid catalyst .
  • Industrial Production Methods:

    While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable reaction setups such as continuous flow reactors .

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    • Formation of the Pyrrolo[2,3-b]pyridine Core:

      • The initial step involves the construction of the pyrrolo[2,3-b]pyridine core through cyclization reactions.
      • Reagents such as 4-bromo-1H-indole and n-butyllithium (n-BuLi) are often used in the presence of an electrophile like dimethylformamide (DMF) to introduce formyl groups .

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • tert-Butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
    • Reduction:

      • Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
    • Substitution:

      • The compound can participate in substitution reactions, particularly nucleophilic substitutions, where reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used .

    Common Reagents and Conditions:

      Oxidation: KMnO4, CrO3, in solvents like acetone or dichloromethane.

      Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

      Substitution: NaH, KOtBu, in solvents like dimethyl sulfoxide (DMSO) or THF.

    Major Products:

      Oxidation: Formation of carboxylic acids or ketones.

      Reduction: Formation of alcohols or amines.

      Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    Chemistry:

      Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic molecules, which are valuable in medicinal chemistry.

    Biology:

      Biological Activity Studies: It is used in studies to evaluate its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine:

      Drug Development: The compound is investigated for its potential as a lead compound in drug development, particularly targeting specific enzymes or receptors.

    Industry:

      Material Science: It finds applications in the development of novel materials with unique properties, such as polymers and coatings.

    Mechanism of Action

    The mechanism of action of tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is primarily studied in the context of its biological activities. The compound is known to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

    Comparison with Similar Compounds

    • **tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate .
    • **tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate .
    • **tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate .

    Uniqueness:

    • The presence of the cyclopropyl group in tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may lack this structural feature .

    Properties

    Molecular Formula

    C15H18N2O2

    Molecular Weight

    258.32 g/mol

    IUPAC Name

    tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

    InChI

    InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)11-6-10-7-12(9-4-5-9)17-13(10)16-8-11/h6-9H,4-5H2,1-3H3,(H,16,17)

    InChI Key

    WEBQYEYSWNMNDG-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)C1=CN=C2C(=C1)C=C(N2)C3CC3

    Origin of Product

    United States

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